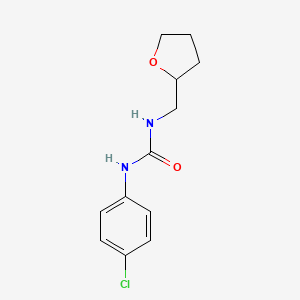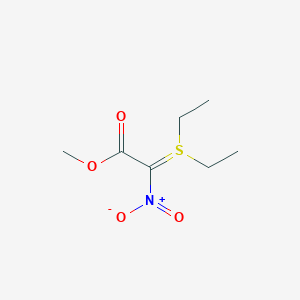![molecular formula C16H11Cl3F3NO2 B4992750 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4992750.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide, commonly known as Dicamba, is a synthetic herbicide used to control broadleaf weeds in various crops. It was first developed in the 1960s and has been widely used in agriculture since then. Dicamba works by disrupting the growth of plants, leading to their death. In recent years, Dicamba has gained attention due to its controversial use in genetically modified crops and its potential impact on the environment.
Mecanismo De Acción
Dicamba works by disrupting the growth of plants. It is absorbed by the leaves and then transported throughout the plant, where it accumulates in the meristematic tissue. Dicamba inhibits the activity of the enzyme indoleacetic acid (IAA) oxidase, which is involved in the production of auxins, a group of plant hormones that control growth and development. This leads to the accumulation of IAA in the plant, causing uncontrolled growth and eventually the death of the plant.
Biochemical and Physiological Effects:
Dicamba has been shown to have a range of biochemical and physiological effects on plants. It can cause chlorosis, necrosis, and stunting of plant growth. Dicamba can also affect the photosynthetic process, leading to reduced yields in crops. In addition, Dicamba has been shown to have negative effects on soil microorganisms and can potentially contaminate groundwater.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dicamba is widely used in lab experiments due to its herbicidal activity and its ability to disrupt plant growth. It is a useful tool for studying the effects of herbicides on plants and the potential impact of herbicides on the environment. However, Dicamba has limitations in lab experiments, as it can be difficult to control its application and concentration. In addition, Dicamba can potentially contaminate other plants in the lab, leading to unintended effects.
Direcciones Futuras
There are several future directions for research on Dicamba. One area of research is the development of new herbicides that are more effective and have fewer negative impacts on the environment. Another area of research is the development of herbicide-resistant crops that can withstand the effects of Dicamba and other herbicides. In addition, research is needed to better understand the potential impact of Dicamba on soil microorganisms and groundwater, as well as its potential impact on human health. Finally, more research is needed to better understand the mechanisms of action of Dicamba and other herbicides, which could lead to the development of new and more effective herbicides.
Métodos De Síntesis
Dicamba is synthesized by reacting 4-chloro-2-(trifluoromethyl)aniline with 2,4-dichlorophenoxyacetic acid in the presence of a catalyst. The reaction produces Dicamba as a white crystalline solid with a melting point of 114-116°C.
Aplicaciones Científicas De Investigación
Dicamba is widely used in scientific research for its herbicidal activity. It is used to study the effects of herbicides on plants, as well as the potential impact of herbicides on the environment. Dicamba is also used in the development of new herbicides and in the testing of herbicide-resistant crops.
Propiedades
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3F3NO2/c1-8(25-14-5-3-10(18)7-12(14)19)15(24)23-13-4-2-9(17)6-11(13)16(20,21)22/h2-8H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNFFYCTAVZTDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Cl)C(F)(F)F)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-isobutyl-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4992682.png)


![17-(4-fluorobenzyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4992697.png)

![4-({2-bromo-4-[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4992720.png)
![1-(6-methyl-2-pyridinyl)-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4992721.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4992724.png)




